1'-(2-bromo-5-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
The compound seems to be a complex organic molecule that contains a benzoyl group (a type of carbonyl) and a piperidinone group (a type of lactam), both of which are common in pharmaceuticals and other biologically active compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of bromine atoms would likely make it relatively heavy and possibly quite reactive .Scientific Research Applications
σ-Receptor Ligands
Research has shown that derivatives of spiro[isobenzofuran-1,4'-piperidin] have significant implications as σ-receptor ligands, which are of interest for their potential therapeutic applications in neuropsychiatric disorders and pain management. A study by Maier and Wünsch (2002) synthesized a series of spiropiperidines and investigated their affinity for σ1- and σ2-receptors using radioligand binding assays, revealing that specific structural modifications can enhance σ1-receptor affinity and selectivity (Maier & Wünsch, 2002). This suggests that careful structural optimization of spiro[isobenzofuran-1,4'-piperidin]-based compounds can yield potent and selective σ-receptor ligands.
Histamine H3 Receptor Inverse Agonists
Spiro-isobenzofuranones, a class closely related to the compound of interest, have been discovered as potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists. Research by Jitsuoka et al. (2008) found that modifications to the spiro-isobenzofuranone structure, such as the introduction of a methoxy group, can significantly improve H3 activity, indicating their potential as therapeutic agents for neurological disorders (Jitsuoka et al., 2008).
Novel Synthetic Methodologies
The synthesis and structural manipulation of spiro[isobenzofuran-1,4'-piperidin] derivatives are of significant interest in organic chemistry, providing valuable insights into novel synthetic methodologies. For instance, the development of multi-component, 1,3-dipolar cycloaddition reactions offers a chemoselective, regioselective, and stereoselective approach to synthesizing novel hybrid spiroheterocycles, demonstrating the compound's role in advancing synthetic techniques (Rajesh et al., 2012).
Antimycobacterial Agents
Further research has identified spiro-piperidin-4-ones as promising antimycobacterial agents. Kumar et al. (2008) conducted an atom economic and stereoselective synthesis of spiro-piperidin-4-ones, demonstrating significant in vitro and in vivo activity against Mycobacterium tuberculosis. This highlights the compound's potential in developing new treatments for tuberculosis and related bacterial infections (Kumar et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with targets such asextracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling pathways, influencing cell growth, differentiation, and survival.
Mode of Action
Compounds with similar structures often interact with their targets through mechanisms such asfree radical reactions . For instance, in the case of benzylic halides, 1° benzylic halides typically react via an SN2 pathway , while 2° and 3° benzylic halides typically react via an SN1 pathway , via the resonance-stabilized carbocation .
Biochemical Pathways
Benzofuran compounds, which share a similar core structure, are known to have strong biological activities such asanti-tumor , antibacterial , anti-oxidative , and anti-viral activities . These activities suggest that the compound may influence a variety of biochemical pathways related to these processes.
Result of Action
Given the biological activities associated with similar benzofuran compounds, it can be inferred that the compound may have potential effects oncell growth , differentiation , and survival .
Future Directions
properties
IUPAC Name |
1'-(2-bromo-5-methoxybenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-25-13-6-7-17(21)15(12-13)18(23)22-10-8-20(9-11-22)16-5-3-2-4-14(16)19(24)26-20/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPVAOWLYBAQMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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